Regioselectivity of Nitration: Yield Distribution of Nitroisomers
Direct nitration of 2,5-dimethoxybenzaldehyde (the non-nitrated analog) shows a strong preference for the 6-nitro position over the 4-nitro position. The target compound, 2,5-dimethoxy-4-nitrobenzaldehyde, is formed as a minor product in this reaction. In contrast, the isomeric 3,5-dimethoxy-2-nitrobenzaldehyde is the major product [1].
| Evidence Dimension | Yield of 4-nitro isomer vs. 6-nitro isomer upon direct nitration |
|---|---|
| Target Compound Data | 26% yield (as 2,5-dimethoxy-4-nitrobenzaldehyde) |
| Comparator Or Baseline | 64% yield (as 3,5-dimethoxy-2-nitrobenzaldehyde) |
| Quantified Difference | Target compound yield is 38 percentage points lower than the major isomer |
| Conditions | Nitration of 2,5-dimethoxybenzaldehyde with 70% HNO₃, stirred at room temperature for 3 hours |
Why This Matters
This data demonstrates that the 4-nitro isomer is not readily accessible via standard nitration, justifying the need for specialized synthetic routes and the compound's unique value.
- [1] ORGLIST Archive. Re: ORGLIST: Nitration of 2,5-Dimethoxybenzaldehyde. 1998. View Source
